molecular formula C10H12FNO4S B3115202 Methyl 2-(4-fluorobenzenesulfonamido)propanoate CAS No. 208122-20-7

Methyl 2-(4-fluorobenzenesulfonamido)propanoate

Cat. No.: B3115202
CAS No.: 208122-20-7
M. Wt: 261.27 g/mol
InChI Key: XXFIVUDMIWOBPE-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorobenzenesulfonamido)propanoate: is a chemical compound with the molecular formula C10H12FNO4S. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals. The compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and medicinal chemistry.

Scientific Research Applications

Methyl 2-(4-fluorobenzenesulfonamido)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: Used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorobenzenesulfonamido)propanoate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with methyl 2-aminopropanoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality product suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-fluorobenzenesulfonamido)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.

    Reduction Reactions: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation Reactions: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Major Products Formed:

    Substitution Reactions: Formation of various substituted sulfonamides.

    Reduction Reactions: Formation of the corresponding amine derivative.

    Oxidation Reactions: Formation of sulfone derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorobenzenesulfonamido)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical pathways. The sulfonamide group in the compound is known to form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

  • Methyl 2-(4-chlorobenzenesulfonamido)propanoate
  • Methyl 2-(4-bromobenzenesulfonamido)propanoate
  • Methyl 2-(4-methylbenzenesulfonamido)propanoate

Comparison: Methyl 2-(4-fluorobenzenesulfonamido)propanoate is unique due to the presence of the fluorine atom in the benzene ring, which imparts distinct electronic properties to the compound. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development. In comparison, the chloro, bromo, and methyl derivatives may exhibit different reactivity and biological activity due to the presence of different substituents on the benzene ring.

Properties

IUPAC Name

methyl 2-[(4-fluorophenyl)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-7(10(13)16-2)12-17(14,15)9-5-3-8(11)4-6-9/h3-7,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFIVUDMIWOBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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